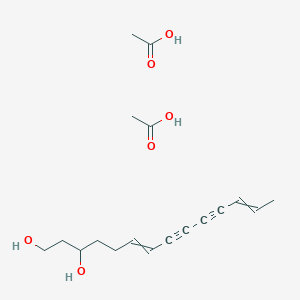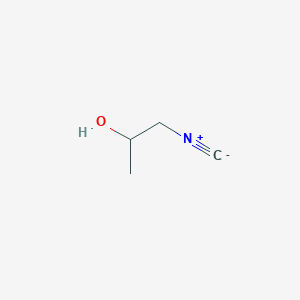
1-Isocyanopropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanopropan-2-ol is an organic compound with the molecular formula C4H7NO It is a secondary alcohol with an isocyanate group attached to the second carbon of the propanol backbone
Vorbereitungsmethoden
1-Isocyanopropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with isocyanic acid under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the hydrolysis of 1-isocyanopropane, which can be obtained through the reaction of propylene with phosgene followed by treatment with ammonia.
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
1-Isocyanopropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. For example, oxidation with potassium permanganate or chromium trioxide can yield 1-isocyanopropan-2-one.
Reduction: Reduction reactions can convert this compound to its corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles. For instance, treatment with thionyl chloride can produce 1-isocyanopropan-2-yl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
1-Isocyanopropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to modify proteins and peptides through its isocyanate group, which reacts with amino groups in biomolecules.
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its reactivity with various monomers allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Isocyanopropan-2-ol involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.
At the molecular level, the isocyanate group undergoes nucleophilic addition reactions, where the nucleophile attacks the carbon atom of the isocyanate group, leading to the formation of a new covalent bond. This mechanism is fundamental to the compound’s use in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanopropan-2-ol can be compared with other similar compounds, such as:
Propan-2-ol (Isopropanol): Unlike this compound, propan-2-ol lacks the isocyanate group and is primarily used as a solvent and disinfectant.
Propan-1-ol: This compound has the hydroxyl group attached to the terminal carbon, making it a primary alcohol. It is used in the production of solvents and as a precursor to other chemicals.
2-Butanol: Similar to this compound, 2-butanol is a secondary alcohol but lacks the isocyanate group. It is used as a solvent and in the production of butyl acetate.
The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and applications compared to other alcohols.
Eigenschaften
CAS-Nummer |
87977-90-0 |
|---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
1-isocyanopropan-2-ol |
InChI |
InChI=1S/C4H7NO/c1-4(6)3-5-2/h4,6H,3H2,1H3 |
InChI-Schlüssel |
LWHNTJSWDLPFRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[N+]#[C-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
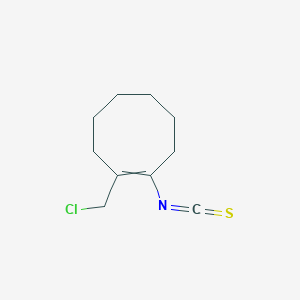

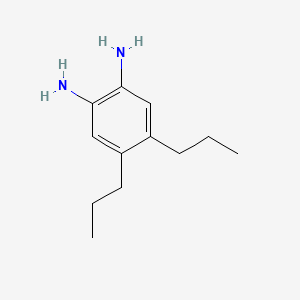
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

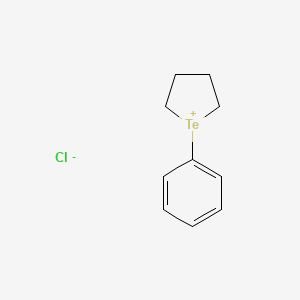
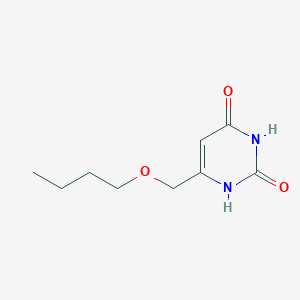
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)

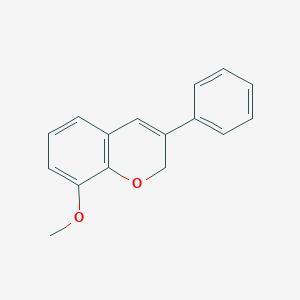
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

